

Solubility Profile of 2,5-Dibromo-3-nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,5-Dibromo-3-nitropyridine**

Cat. No.: **B098540**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of **2,5-Dibromo-3-nitropyridine**, a key intermediate in pharmaceutical and organic synthesis. Due to a lack of publicly available quantitative solubility data, this document focuses on providing a comprehensive framework for its solubility determination, including detailed experimental protocols and the underlying theoretical principles.

Executive Summary

2,5-Dibromo-3-nitropyridine is a crystalline solid with importance as a building block in the synthesis of more complex molecules. While its qualitative solubility in methanol is noted in chemical literature, specific quantitative data across a range of common organic solvents is not readily available. This guide outlines standardized methodologies for researchers to determine these crucial solubility parameters in their own laboratory settings. Understanding the solubility of this compound is critical for optimizing reaction conditions, purification processes, and formulation development.

Physicochemical Properties

A summary of the key physicochemical properties of **2,5-Dibromo-3-nitropyridine** is presented below. These properties are essential for understanding its solubility behavior.

Property	Value	Reference
CAS Number	15862-37-0	[1] [2] [3]
Molecular Formula	C ₅ H ₂ Br ₂ N ₂ O ₂	[1]
Molecular Weight	281.89 g/mol	[1]
Melting Point	92.0 to 96.0 °C	[2]
Appearance	Yellow solid	[4]
pKa (Predicted)	-5.60 ± 0.20	[2]

Solubility Data

Exhaustive searches of scientific literature and chemical databases did not yield quantitative solubility data for **2,5-Dibromo-3-nitropyridine** in a range of organic solvents. The only available information is a qualitative assessment.

Table 1: Qualitative Solubility of **2,5-Dibromo-3-nitropyridine**

Solvent	Solubility
Methanol	Soluble [2]

The absence of specific data highlights a knowledge gap for this compound. The following sections provide detailed protocols for determining these values experimentally.

Experimental Protocols for Solubility Determination

To empower researchers to ascertain the solubility of **2,5-Dibromo-3-nitropyridine**, two common and reliable methods are detailed below: the gravimetric method and the UV-Vis spectrophotometric method.

Gravimetric Method

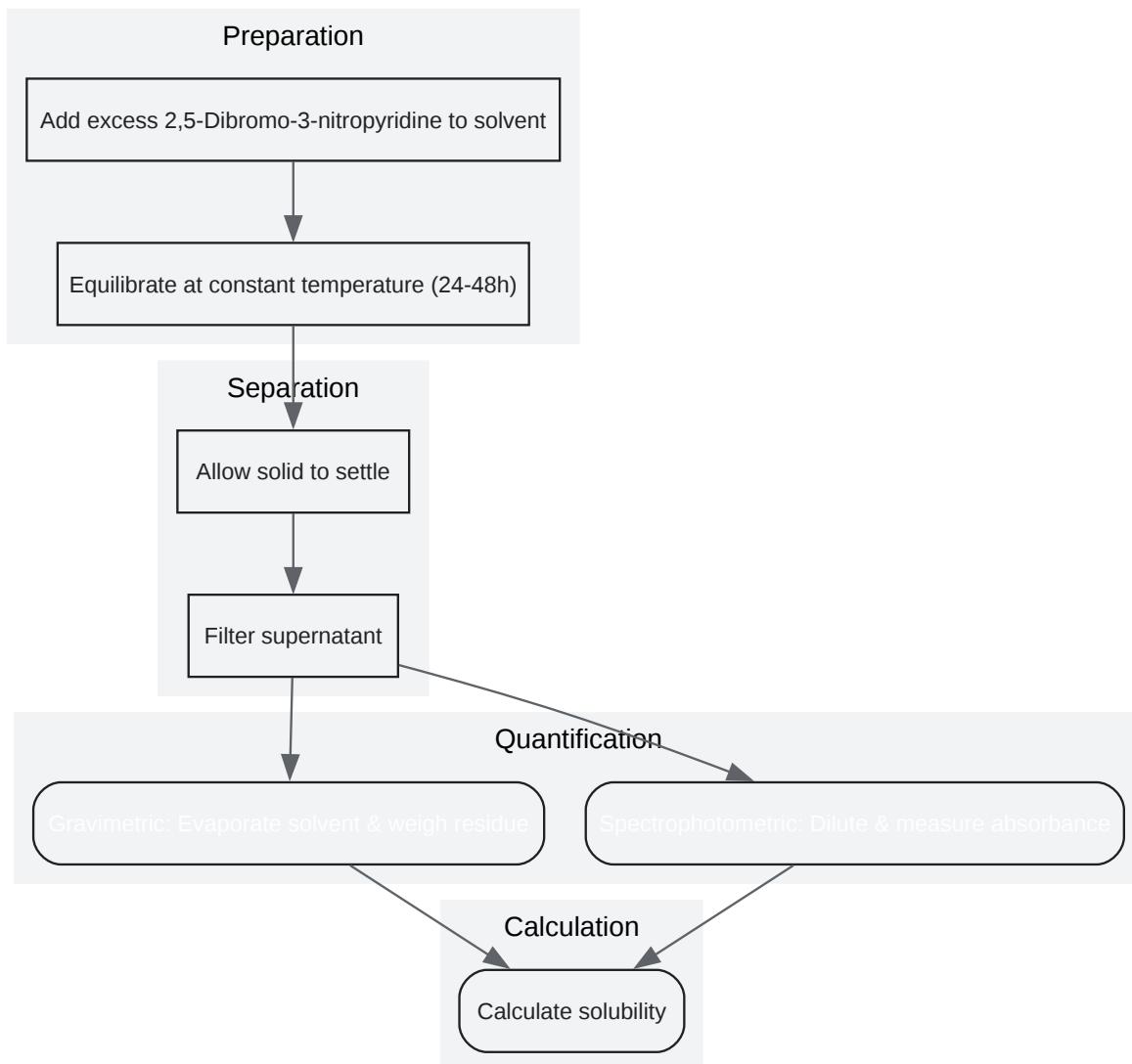
This method involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known volume of the solvent.

Methodology:

- Preparation of Saturated Solution:
 - Add an excess amount of **2,5-Dibromo-3-nitropyridine** to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial).
 - Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose.
 - Visually confirm that excess solid remains, indicating a saturated solution.
- Separation of Undissolved Solute:
 - Allow the solution to stand undisturbed at the constant temperature to let the excess solid settle.
 - Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to avoid precipitation or dissolution during transfer.
- Quantification of Solute:
 - Transfer the filtered saturated solution to a pre-weighed, dry container (e.g., an evaporating dish).
 - Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.
 - Once the solvent is fully evaporated, re-weigh the container with the dried solute.
- Calculation of Solubility:
 - The solubility can be calculated using the following formula: Solubility (g/100 mL) =
$$[(\text{Mass of container with solute} - \text{Mass of empty container}) / \text{Volume of supernatant withdrawn (mL)}] * 100$$

UV-Vis Spectrophotometric Method

This method is suitable for compounds that absorb ultraviolet or visible light and relies on creating a calibration curve to determine the concentration of the solute in a saturated solution.

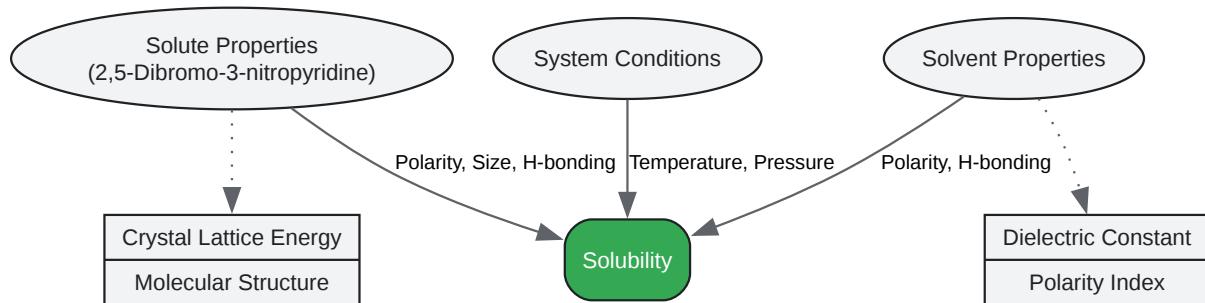

Methodology:

- Preparation of Standard Solutions and Calibration Curve:
 - Prepare a series of standard solutions of **2,5-Dibromo-3-nitropyridine** of known concentrations in the desired solvent.
 - Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_{max}) using a UV-Vis spectrophotometer.
 - Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and pass through the origin (or be corrected for a blank).
- Preparation and Analysis of Saturated Solution:
 - Prepare a saturated solution as described in the gravimetric method (Section 4.1, step 1).
 - After reaching equilibrium, filter the solution to remove undissolved solid.
 - Dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.
 - Measure the absorbance of the diluted solution at λ_{max} .
- Calculation of Solubility:
 - Use the equation of the line from the calibration curve ($y = mx + c$, where y is absorbance and x is concentration) to determine the concentration of the diluted solution.
 - Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of **2,5-Dibromo-3-nitropyridine**.

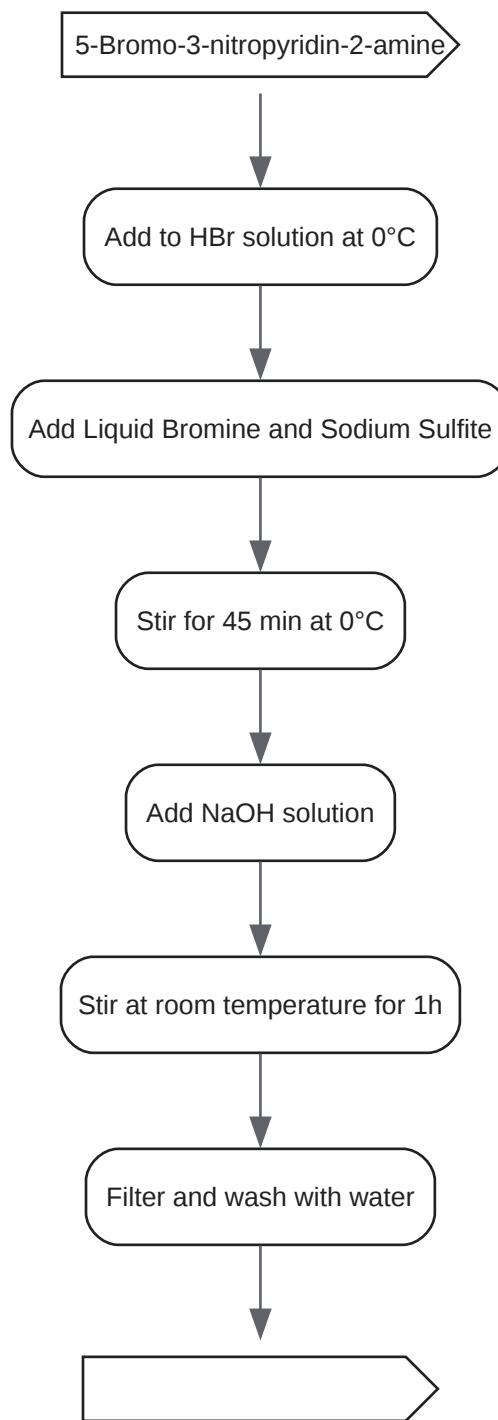


[Click to download full resolution via product page](#)

Caption: General workflow for solubility determination.

Logical Relationship of Factors Affecting Solubility

The solubility of a compound is influenced by several interrelated factors.



[Click to download full resolution via product page](#)

Caption: Factors influencing the solubility of a compound.

Representative Synthesis Workflow

The following diagram outlines a common synthetic route for **2,5-Dibromo-3-nitropyridine**.

[Click to download full resolution via product page](#)

Caption: A synthetic pathway for **2,5-Dibromo-3-nitropyridine**.

Conclusion

While quantitative solubility data for **2,5-Dibromo-3-nitropyridine** in various organic solvents remains a gap in the accessible scientific literature, this guide provides the necessary theoretical framework and detailed experimental protocols for its determination. The provided methodologies for gravimetric and spectrophotometric analysis are robust and widely applicable, enabling researchers to generate reliable solubility data critical for advancing their work in drug development and chemical synthesis. The accompanying diagrams offer clear visual aids for understanding the experimental workflows and the fundamental principles governing solubility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,5-Dibromo-3-nitropyridine | C5H2Br2N2O2 | CID 298470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 15862-37-0 CAS MSDS (2,5-Dibromo-3-nitropyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 2,5-Dibromo-3-nitropyridine | 15862-37-0 [chemicalbook.com]
- 4. nbinfo.com [nbinfo.com]
- To cite this document: BenchChem. [Solubility Profile of 2,5-Dibromo-3-nitropyridine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b098540#solubility-of-2-5-dibromo-3-nitropyridine-in-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com